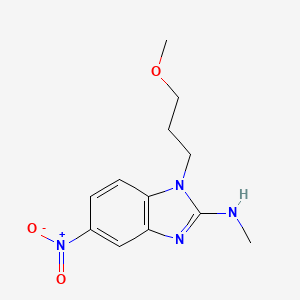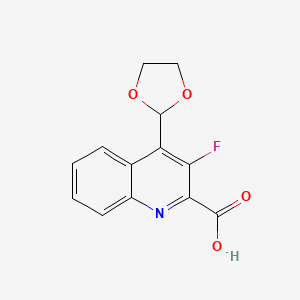
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline ring, along with the dioxolane and fluoro substituents, imparts unique chemical properties that make it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- typically involves the functionalization of the quinoline ring. One common method includes the treatment of quinoline derivatives with ethylene glycol in the presence of p-toluenesulfonic acid, leading to the formation of the dioxolane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The fluoro substituent enhances the compound’s ability to form stable complexes with enzymes and receptors, leading to inhibition of their activity. The dioxolane ring may contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
- 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-chloro-
- 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-bromo-
- 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-iodo-
Uniqueness
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- is unique due to the presence of the fluoro substituent, which imparts distinct electronic properties and enhances the compound’s reactivity and stability. Compared to its chloro, bromo, and iodo analogs, the fluoro derivative often exhibits higher biological activity and better pharmacokinetic properties.
特性
CAS番号 |
834884-27-4 |
|---|---|
分子式 |
C13H10FNO4 |
分子量 |
263.22 g/mol |
IUPAC名 |
4-(1,3-dioxolan-2-yl)-3-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H10FNO4/c14-10-9(13-18-5-6-19-13)7-3-1-2-4-8(7)15-11(10)12(16)17/h1-4,13H,5-6H2,(H,16,17) |
InChIキー |
BEXWZMIUBGVDQF-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=C(C(=NC3=CC=CC=C32)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
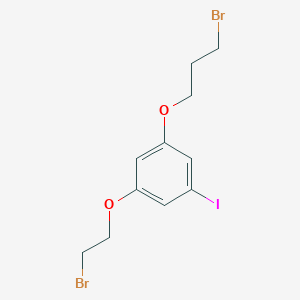
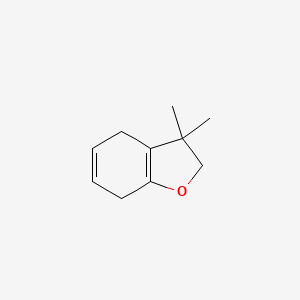
![({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B14192778.png)
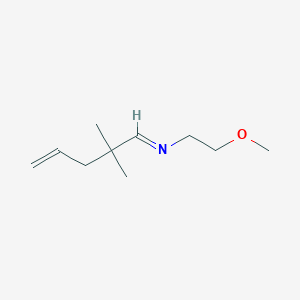
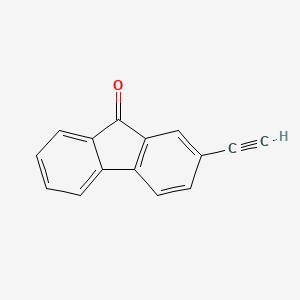
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)
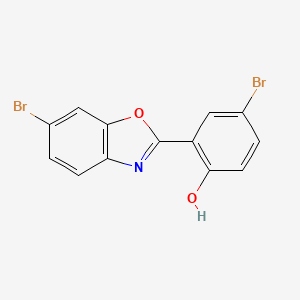
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
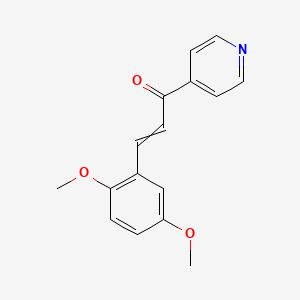

![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
